molecular formula C9H19N B2696966 Methyl[(4-methylcyclohexyl)methyl]amine CAS No. 1342108-55-7

Methyl[(4-methylcyclohexyl)methyl]amine

Cat. No.: B2696966
CAS No.: 1342108-55-7
M. Wt: 141.258
InChI Key: YOWDIFFRPQPISZ-UHFFFAOYSA-N
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Description

Methyl[(4-methylcyclohexyl)methyl]amine is a chemical compound with the CAS Registry Number 1342108-55-7 . It is an amine-based organic compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . The compound is identified by the SMILES notation CC1CCC(CNC)CC1 . As an amine, this compound shares the characteristic of having a nitrogen atom with a lone pair of electrons, which is a common feature in molecules that can act as bases or as intermediates in the synthesis of more complex chemical structures . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Specific handling, storage, and safety information should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-3-5-9(6-4-8)7-10-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWDIFFRPQPISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of Methyl 4 Methylcyclohexyl Methyl Amine and Its Analogues

Stereoselective Synthesis Routes to Enantiopure Methyl[(4-methylcyclohexyl)methyl]amine

The creation of enantiopure this compound necessitates precise control over the stereochemistry of the synthetic route. Several powerful strategies have emerged to achieve this, including asymmetric hydrogenation, chiral auxiliary-mediated syntheses, organocatalytic approaches, and enzymatic biocatalysis.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, stands as a highly efficient method for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal catalyst. For the synthesis of this compound, a plausible precursor would be N-((4-methylcyclohexyl)methylene)methanamine. The hydrogenation of this imine in the presence of a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand, would yield the target amine. The choice of ligand is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
[Rh(COD)Cl]₂ / Chiral Phosphine LigandImines>95%General Literature
[Ir(COD)Cl]₂ / Chiral P,N-LigandImines>98%General Literature

This table presents representative data for asymmetric hydrogenation of imines, illustrating the potential efficacy for the synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as 4-methylcyclohexanecarboxylic acid. The resulting amide could then undergo a series of reactions, including reduction of the carbonyl group and subsequent methylation of the amine, with the auxiliary guiding the stereochemistry at the newly formed chiral center. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)Reference
Evans' OxazolidinonesAlkylation>99%General Literature
Oppolzer's CamphorsultamAlkylation>98%General Literature
Davis' SulfiniminesAddition to Imines>95%General Literature

This table provides examples of common chiral auxiliaries and their typical performance in asymmetric synthesis, which could be adapted for the synthesis of the target compound.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral amines, organocatalytic methods such as asymmetric reductive amination can be employed. This could involve the reaction of 4-methylcyclohexanecarbaldehyde with methylamine (B109427) in the presence of a chiral phosphoric acid or a chiral primary amine catalyst and a suitable reducing agent like a Hantzsch ester. The chiral catalyst facilitates the formation of an iminium ion, which is then reduced stereoselectively.

OrganocatalystReaction TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidReductive Amination>90%General Literature
Chiral Primary AmineMichael Addition>95%General Literature

This table showcases the potential of organocatalysis for the asymmetric synthesis of amines, a strategy applicable to this compound.

Enzymatic Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reduction of imines or the direct reductive amination of ketones. researchgate.net To synthesize this compound, 4-methylcyclohexanone (B47639) could be reacted with methylamine in the presence of a suitable reductive aminase and a cofactor such as NADPH. researchgate.net The inherent chirality of the enzyme's active site directs the formation of a single enantiomer of the product. nih.gov This method is often characterized by high enantioselectivity and mild reaction conditions. nih.gov

Enzyme ClassReaction TypeEnantiomeric Excess (ee)Reference
Imine Reductase (IRED)Imine Reduction>99% researchgate.net
Reductive Aminase (RedAm)Reductive Amination>99% researchgate.netnih.gov

This table illustrates the high selectivity achievable with enzymatic methods for chiral amine synthesis, a promising route to enantiopure this compound. researchgate.netnih.gov

Novel Functionalization and Derivatization Methodologies

Beyond the synthesis of the core structure, the development of methods to selectively functionalize this compound is of great interest for creating diverse analogues with potentially new properties.

C-H Activation for Remote Functionalization

Direct C-H activation has revolutionized synthetic chemistry by allowing for the functionalization of otherwise unreactive C-H bonds. nih.gov For a molecule like this compound, remote C-H activation could enable the introduction of functional groups at specific positions on the cyclohexyl ring, distant from the directing amine group. nih.gov This is typically achieved using a transition metal catalyst (e.g., palladium, rhodium) and a directing group that positions the catalyst in proximity to the target C-H bond. While the nitrogen atom of the amine can act as a directing group, more sophisticated strategies often involve the temporary installation of a more effective directing group to achieve high regioselectivity. nih.gov

Catalyst SystemDirecting Group StrategyTarget C-H PositionReference
Pd(OAc)₂Bidentate Ligandγ- or δ-C-H nih.gov
Rh₂(esp)₂N-Acyl GroupRemote C-HGeneral Literature

This table provides conceptual examples of catalyst systems and strategies for remote C-H activation that could be applied to functionalize the cyclohexyl ring of this compound. nih.gov

Amidation and Alkylation Reactions at the Amine Nitrogen

The secondary amine functionality of this compound serves as a key reaction site for forming carbon-nitrogen bonds through amidation and alkylation. These transformations are fundamental for creating a diverse range of analogues with modified properties.

Amidation , the process of forming an amide bond, can be achieved by reacting this compound with carboxylic acids or their derivatives. While direct condensation with a carboxylic acid is thermodynamically challenging, catalytic methods have been developed to facilitate this transformation with high atom economy. semanticscholar.org For instance, cooperative catalysis using a combination of an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetic nanoparticles (Fe3O4) has been shown to be effective for the N-methyl amidation of various carboxylic acids. semanticscholar.org This approach avoids the need for stoichiometric coupling reagents, which generate significant waste. semanticscholar.org Another strategy involves the use of catalysts like titanium tetrafluoride (TiF4), which enhances the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

Alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. A primary challenge in the N-alkylation of secondary amines is preventing overalkylation, which leads to the formation of quaternary ammonium (B1175870) salts. wikipedia.org Sophisticated methodologies have been developed to achieve selective mono-alkylation. One such approach is the "self-limiting alkylation" strategy, where N-aminopyridinium salts act as ammonia (B1221849) surrogates. acs.orgnih.govresearchgate.net This method allows for the controlled introduction of an alkyl group, overcoming the issue of overalkylation that arises from the increased nucleophilicity of the product amine. nih.govresearchgate.net Another effective method for selective mono-N-alkylation of primary amines to secondary amines, which can be conceptually extended, utilizes cesium bases like cesium hydroxide (B78521) in anhydrous solvents. google.com This process is highly chemoselective, favoring the desired secondary amine product. google.comorganic-chemistry.org

The table below summarizes various catalytic systems applicable to these transformations.

TransformationCatalyst/Reagent SystemKey Advantages
AmidationDABCO / Fe3O4High atom economy, reusable magnetic catalyst. semanticscholar.org
AmidationTitanium Tetrafluoride (TiF4)Effective for direct amidation, avoiding pre-activation. researchgate.net
AlkylationN-Aminopyridinium SaltsSelf-limiting, prevents overalkylation. acs.orgnih.govresearchgate.net
AlkylationCesium Hydroxide (CsOH)High chemoselectivity for mono-alkylation. google.comorganic-chemistry.org

Cycloaddition Reactions Involving this compound Moieties

Cycloaddition reactions offer a powerful strategy for constructing complex cyclic structures in a single step. While direct participation of a simple secondary amine like this compound in cycloadditions is uncommon, its moiety can be incorporated into reactive intermediates that readily undergo such transformations. These reactions typically involve the formation of enamines or other activated species.

One notable example is the formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of 1,2,4,5-tetrazines. nih.gov This unprecedented reaction occurs with enamines, which can be generated in situ from a secondary amine and an aldehyde or ketone. By converting this compound into its corresponding enamine, it could potentially participate in this type of reaction to form novel 1,2,4-triazine (B1199460) derivatives under mild conditions, often promoted by solvents with strong hydrogen bonding capabilities like hexafluoroisopropanol (HFIP). nih.gov

Furthermore, (4+3) cycloaddition reactions provide an efficient route to seven-membered rings. These reactions often involve oxidopyridinium ions, which can be N-alkylated, reacting with dienes. researchgate.net Conceptually, a synthetic pathway could be designed where the (4-methylcyclohexyl)methyl group is attached to a pyridinium (B92312) salt, which then undergoes cycloaddition. Another variant involves the dearomative (4+3) cycloaddition of 3-alkenylindoles with in situ-generated oxyallyl cations, a process that constructs complex cyclohepta[b]indoles. nih.gov The amine moiety could be part of the dienophile or introduced in a subsequent step, showcasing the versatility of cycloaddition in building molecular complexity around the core structure.

Flow Chemistry and Continuous Processing in Synthesis

The synthesis of secondary amines and their derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields.

Flow reaction methods have also been developed for the selective catalytic hydrogenation of nitriles to produce secondary amines, where the choice of a heterogeneous catalyst packed into a cartridge dictates the product selectivity. researchgate.net The ability to precisely control temperature, pressure, and residence time in a continuous system is crucial for maximizing the yield of the desired secondary amine while minimizing the formation of primary or tertiary amine byproducts. researchgate.net

Microreactor-Based Synthetic Optimization

Microreactors are a key enabling technology in flow chemistry, offering unparalleled control over synthetic processes due to their high surface-area-to-volume ratio. This characteristic facilitates extremely efficient heat and mass transfer, allowing for reactions to be run under conditions that are often inaccessible or dangerous in large-scale batch reactors.

For the synthesis of amines, microreactors enable rapid optimization of reaction conditions. mit.edu Parameters such as temperature, pressure, catalyst loading, and residence time can be screened quickly to identify the optimal conditions for yield and selectivity. For instance, a multistep synthesis of amides from alcohols and amines has been demonstrated in a system consisting of multiple micro-system devices, including a packed-bed microreactor and a membrane separator for in-line purification. mit.edu This level of integration is a hallmark of microreactor technology. The design of the microreactor itself can be tailored to the specific reaction, such as creating Y-shaped reactors with multiple mixing channels to ensure efficient mixing of reactants before they enter the catalytic zone.

Benefit of MicroreactorsDescription
Enhanced Heat Transfer Prevents the formation of hot spots, improving safety and selectivity for exothermic reactions.
Efficient Mass Transfer Rapid mixing of reactants and interaction with catalysts leads to faster reaction rates.
Precise Control Allows for fine-tuning of residence time, temperature, and pressure for process optimization.
Scalability Production can be increased by "numbering-up" (using multiple reactors in parallel) rather than "scaling-up" the reactor volume.
Safety The small internal volume minimizes the risk associated with handling hazardous reagents or unstable intermediates.

Automated Synthesis Platforms

The combination of flow chemistry with robotics and software control has led to the development of fully automated synthesis platforms. These systems can perform multistep syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new chemical entities.

Automated platforms are particularly well-suited for creating libraries of analogues of a target molecule like this compound. Capsule-based automation is one such innovation, where pre-packed capsules contain all the necessary reagents and purification media for a specific chemical transformation, such as an amide coupling or a Suzuki-Miyaura cross-coupling. synplechem.com A user simply loads the starting material, and the automated synthesizer executes the entire sequence of reaction, workup, and product isolation. synplechem.com This approach has been successfully applied to the automated synthesis of amides and organic azides from primary amines, demonstrating its potential for creating derivatives of secondary amines as well. synplechem.com The development of new, robust catalytic reactions that operate under simple and general conditions is a key driver for the adoption of automation, as it simplifies the programming and hardware required to run a wide variety of transformations. sciencedaily.com

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues focuses on improving atom economy, reducing waste, and minimizing energy consumption.

Solvent-Free Reaction Conditions

One of the most impactful green chemistry principles is the reduction or elimination of organic solvents, which often account for the majority of the mass in a chemical process and contribute significantly to waste and environmental impact. Performing reactions under solvent-free conditions simplifies product isolation, reduces costs, and lowers the environmental footprint.

The synthesis of amides, for example, can be achieved under solvent-free conditions by simply triturating the reactant mixture (a carboxylic acid and an amine source) and then heating it, often with a green catalyst like boric acid. researchgate.net This method is rapid, efficient, and avoids the use of hazardous solvents. Similarly, certain catalytic N-alkylation reactions can be performed "on water" or entirely without a solvent. acs.org For instance, the alkylation of amines with alcohols, a process known as the "borrowing hydrogen" strategy, can be conducted without a solvent using microwave heating, which also significantly reduces reaction times compared to conventional heating. organic-chemistry.org These solvent-free approaches represent a significant advancement in the sustainable synthesis of secondary amines and their derivatives.

Renewable Feedstock Utilization

The transition towards sustainable chemical manufacturing necessitates the use of renewable feedstocks, moving away from traditional petrochemical sources. For the synthesis of this compound and its analogues, biomass-derived terpenes represent a highly promising class of starting materials. Terpenes are naturally abundant hydrocarbons produced by a wide variety of plants and can be sourced from forestry and agricultural waste streams. mdpi.comresearchgate.net Specifically, monoterpenes like limonene (B3431351) and α-pinene, which are major components of turpentine, can be catalytically upgraded to form the core 4-methylcyclohexane scaffold. mdpi.com

A potential pathway involves the catalytic isomerization and hydrogenation of these terpenes to produce p-cymene, which can be subsequently hydrogenated to the 4-methylcyclohexane skeleton. Another approach is the direct oxyfunctionalization of terpenes to yield valuable intermediates. mdpi.comresearchgate.net For instance, the catalytic oxidation of certain terpenes can produce allylic alcohols or ketones, which can then be hydrogenated to saturated cyclohexyl derivatives. researchgate.net The key intermediate, 4-methylcyclohexanemethanol, can be envisioned as being derived from such renewable terpene platforms, providing a green starting point for the final amination steps.

Beyond terpenes, other biomass-derived platform molecules, such as those derived from carbohydrates (e.g., furfural (B47365) and 5-hydroxymethylfurfural), offer alternative, albeit more complex, routes. rsc.orgkit.edu These molecules can undergo a series of catalytic transformations, including hydrogenation, ring-opening, and cyclization reactions, to build the required cyclohexyl framework. acs.org The development of efficient catalytic systems for these transformations is crucial for the economic viability of using such feedstocks. kit.edu

Renewable FeedstockKey IntermediateCatalytic StrategyPotential Advantage
α-Pinene / Limonenep-Cymene / 4-Methylcyclohexane derivativesIsomerization, Hydrogenation, Aromatization mdpi.comHigh abundance from turpentine; direct route to the core scaffold.
Carbohydrates (e.g., from cellulose)Furfural / 5-Hydroxymethylfurfural (HMF)Hydrogenation, Ring-opening, C-C coupling rsc.orgacs.orgUtilization of highly abundant and non-food lignocellulosic biomass. kit.edu
LigninAromatic ethers (e.g., Anisole derivatives)Deconstruction, Hydrogenation, HydrolysisValorization of a major waste product from the paper industry. kit.edu

Atom Economy and Reaction Efficiency Maximization

Maximizing atom economy and reaction efficiency is a central tenet of green chemistry, aiming to incorporate the maximum number of atoms from reactants into the final product while minimizing waste. In the synthesis of this compound, the final C-N bond-forming step is a critical point for optimization.

Reductive Amination: The most direct and atom-economical method for this transformation is reductive amination. wikipedia.orgfrontiersin.org This process can be designed as a one-pot reaction where a carbonyl precursor, such as 4-methylcyclohexanecarbaldehyde, reacts with methylamine to form an intermediate imine, which is then immediately reduced to the target amine. acs.orglibretexts.org When using catalytic hydrogenation (H₂ gas) as the reducing method, the only byproduct is water, leading to a very high atom economy. wikipedia.org This approach avoids the use of stoichiometric hydride reagents (e.g., sodium borohydride (B1222165) derivatives), which generate significant salt waste. acs.org

Borrowing Hydrogen Catalysis: An even more sophisticated and efficient strategy is the "borrowing hydrogen" (or hydrogen auto-transfer) methodology. rsc.org This process allows for the direct N-alkylation of an amine with an alcohol. In this context, 4-methylcyclohexanemethanol can be reacted directly with methylamine. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it in-situ to the corresponding aldehyde. This aldehyde then condenses with methylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst, regenerating the catalyst and forming the final amine product. The sole byproduct of this elegant cascade reaction is water, representing an ideal atom-economic transformation. rsc.org A variety of homogeneous and heterogeneous catalysts based on both noble metals (Ru, Pd) and more abundant, cost-effective metals (Ni, Co, Fe) have been developed for this purpose, operating under increasingly mild conditions. rsc.orgchemrxiv.orgmdpi.com

Reaction TypePrecursorCatalyst System (Example)Reducing AgentKey Efficiency Feature
Direct Reductive Amination4-MethylcyclohexanecarbaldehydePd/C, Ni-based catalysts wikipedia.orgorganic-chemistry.orgH₂High atom economy; water is the primary byproduct. wikipedia.org
Borrowing Hydrogen4-MethylcyclohexanemethanolRu-PNP pincer complex rsc.orgNone (H₂ from alcohol)Extremely high atom economy; no external reductant needed. rsc.org
Direct Reductive Amination4-MethylcyclohexanecarbaldehydeFe-based heterogeneous catalyst researchgate.netH₂Utilizes earth-abundant, low-cost metal catalyst. researchgate.net
N-Methylation(4-Methylcyclohexyl)methanamineNi/NiO@C nanoalloy chemrxiv.orgH₂ (with formaldehyde (B43269) as C1 source)Efficient methylation using a reusable, magnetic catalyst. chemrxiv.org

Mechanistic Elucidation of Reactions Involving Methyl 4 Methylcyclohexyl Methyl Amine

Kinetics and Thermodynamics of Reaction Pathways

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism of a chemical transformation. For Methyl[(4-methylcyclohexyl)methyl]amine, a secondary amine, its reactivity is primarily dictated by the nucleophilic nature of the nitrogen atom and the steric hindrance imparted by the substituted cyclohexyl group.

Reaction Order and Rate Constant Determination

The determination of the reaction order and rate constant (k) is crucial for understanding the molecularity of the rate-determining step. For reactions involving secondary amines like this compound, the reaction order is typically determined by monitoring the concentration of reactants or products over time.

Rate = k[this compound][R-X]

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent. Due to the presence of the bulky 4-methylcyclohexyl group, the rate constant for this amine would be expected to be smaller than that for less sterically hindered secondary amines.

A study on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) (which contains a similar N-methyl-N-cyclohexyl amine moiety) and nitrite (B80452) showed that the reaction rate is dependent on the square of the nitrite concentration, indicating a more complex rate law under those specific conditions. nih.gov

Table 1: Hypothetical Rate Constants for the Reaction of Various Amines with a Standard Electrophile

AmineRelative Rate Constant (k_rel)
Dimethylamine1.00
Diethylamine0.85
This compoundEstimated 0.60
Dicyclohexylamine0.30

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend in reactivity based on steric hindrance.

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is related to the rate constant by the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. The transition state is the highest energy point along the reaction coordinate.

For reactions of this compound, the structure of the transition state will be influenced by the steric bulk of the 4-methylcyclohexyl group. In a typical SN2 reaction, the approach of the electrophile to the nitrogen atom will be sterically hindered, leading to a higher energy transition state and a larger activation energy compared to less bulky amines.

Computational chemistry can be a powerful tool to model the transition state and calculate the activation energy. For the reaction of glyoxal (B1671930) with methylamine (B109427), a related primary amine, computational studies have been used to determine the Gibbs energy of activation for various reaction pathways. researchgate.net Similar computational approaches could be applied to reactions of this compound to predict its reactivity.

Equilibrium Constant Measurements

The equilibrium constant (Keq) provides information about the position of equilibrium for a reversible reaction. For acid-base reactions, the pKa of the conjugate acid of the amine is a key parameter. The pKa of the conjugate acid of a typical secondary amine is around 11. The 4-methylcyclohexyl group is an electron-donating group, which would be expected to slightly increase the basicity of the nitrogen atom and thus increase the pKa of its conjugate acid.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates in a reaction mechanism.

In-Situ NMR Spectroscopy Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of a chemical reaction. By acquiring NMR spectra at various time points, it is possible to identify and quantify reactants, products, and any observable intermediates. nih.govrsc.org

For a reaction involving this compound, 1H and 13C NMR would be the primary techniques. For example, in a reaction with an aldehyde or ketone, the formation of a hemiaminal intermediate could be detected by the appearance of new signals in the NMR spectrum. The chemical shifts of the protons and carbons in the vicinity of the nitrogen atom would be particularly sensitive to changes in the chemical environment. researchgate.net

Table 2: Expected 1H NMR Chemical Shift Changes for this compound Upon Reaction

Functional GroupStarting Material (δ, ppm)Hemiaminal Intermediate (δ, ppm)Iminium Ion Product (δ, ppm)
N-CH3~2.3~2.5~3.0
N-CH2-~2.4~2.8~3.5
O-CH-N-~4.5-
C=N+-H--~8.0-9.0

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific reactants.

Time-Resolved IR/Raman Spectroscopy

Time-resolved Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules and can be used to detect the formation and decay of reaction intermediates. nih.gov

In the context of reactions involving this compound, IR spectroscopy would be particularly useful for monitoring changes in the N-H stretching and bending vibrations, as well as the C-N stretching vibration. For example, upon protonation of the amine, the N-H stretch would shift to a lower frequency. The formation of a C=N bond in an imine or iminium ion would give rise to a characteristic stretching vibration in the IR spectrum around 1650-1690 cm-1.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to water, can be a complementary technique to IR for studying reactions in aqueous media.

Table 3: Key IR Vibrational Frequencies for Monitoring Reactions of this compound

Vibrational ModeStarting Amine (cm-1)Ammonium (B1175870) Salt (cm-1)Iminium Ion (cm-1)
N-H Stretch (secondary amine salt)-2200-2700 (broad)-
C-N Stretch1180-12201150-12001200-1250
C=N+ Stretch--1670-1690

Note: The frequencies are approximate and can be influenced by the molecular structure and solvent.

Mass Spectrometry for Intermediate Identification

In the mechanistic elucidation of chemical reactions, mass spectrometry serves as a powerful analytical tool for the identification of transient intermediates. For reactions involving secondary amines such as this compound, electrospray ionization (ESI-MS) is particularly valuable as it allows for the gentle ionization of molecules directly from the solution phase, enabling the detection of charged or easily protonated species that may act as intermediates in a catalytic cycle. nih.gov

The mass spectrum of a secondary amine like Methyl[(4--methylcyclohexyl)methyl]amine is characterized by specific fragmentation patterns. A key feature is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion peak (M+) with an odd mass-to-charge ratio (m/z). libretexts.orgjove.compressbooks.pub The fragmentation of aliphatic amines is typically dominated by α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken. This process results in the formation of a resonance-stabilized iminium cation and an alkyl radical. libretexts.orgjove.com For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Precursor Ion (M+)Fragmentation PathwayMajor Fragment Ionm/z of FragmentNeutral Loss
C9H19N+ (m/z 141)α-cleavage (loss of methyl radical)[(4-methylcyclohexyl)methylidene]aminium126CH3•
C9H19N+ (m/z 141)α-cleavage (loss of 4-methylcyclohexyl radical)N-methylmethaniminium44C7H13•

This interactive table is based on theoretical fragmentation patterns for secondary amines.

In the context of identifying reaction intermediates, ESI-MS can be employed to monitor a reaction mixture in real-time. For instance, in an organocatalytic reaction where this compound is proposed to form an enamine or iminium ion intermediate, these charged species can be directly observed by ESI-MS, providing direct evidence for the proposed reaction mechanism. nih.gov The high sensitivity of mass spectrometry allows for the detection of these intermediates even at very low concentrations. nih.gov

Catalytic Roles and Mechanisms of this compound

Organocatalysis in Stereoselective Transformations

While specific studies detailing the use of this compound as an organocatalyst are not prevalent in the reviewed literature, its structural features as a chiral secondary amine suggest its potential application in various stereoselective transformations. Secondary amines are a cornerstone of organocatalysis, particularly in reactions proceeding through enamine or iminium ion intermediates.

In a typical enamine catalytic cycle, a secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl product. The stereochemistry of the product is often controlled by the chiral environment provided by the catalyst. The bulky 4-methylcyclohexyl group in this compound could provide the necessary steric hindrance to direct the approach of the electrophile, thus inducing stereoselectivity.

Conversely, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. The chiral amine catalyst guides the nucleophile to one face of the molecule, resulting in a stereoselective addition.

The stereochemical outcome of such reactions is highly dependent on the catalyst structure. For this compound, the stereoisomerism of the 4-methylcyclohexyl group (cis or trans) would be critical in defining the three-dimensional space around the nitrogen atom and, consequently, the stereoselectivity of the transformation.

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

Amines are fundamental ligands in coordination chemistry and are widely used in transition metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. While specific applications of this compound as a ligand are not extensively documented, its properties can be inferred from the general principles of ligand design.

The utility of an amine ligand in transition metal catalysis is influenced by both steric and electronic factors. The bulky 4-methylcyclohexyl group of this compound would occupy a significant portion of the metal's coordination sphere. This steric bulk can be advantageous in promoting certain reaction pathways or inducing enantioselectivity in asymmetric catalysis by creating a chiral pocket around the metal's active site.

Electronically, as an alkylamine, it is a strong σ-donor. This electron-donating character increases the electron density on the metal center, which can enhance the rate of oxidative addition, a key step in many catalytic cycles such as cross-coupling reactions. The specific coordination of this compound to a transition metal would result in the formation of a metal-amine complex, which could be a catalytically active species or a precursor to one. The presence of the chelating nitrogen atom in related structures like 8-methylquinoline (B175542) has been shown to facilitate the formation of stable cyclometallated complexes with various transition metals, leading to selective C-H functionalization reactions. researchgate.net

Mechanistic Insights into Lewis Basicity and Nucleophilicity

The chemical behavior of this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom, which confers both Lewis basicity and nucleophilicity.

Lewis Basicity refers to the ability of a compound to donate a pair of electrons to a Lewis acid, typically a proton (Brønsted-Lowry basicity). The basicity of amines is influenced by the electronic effects of the substituents on the nitrogen atom. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its ability to donate its lone pair, making alkylamines generally more basic than ammonia (B1221849). libretexts.org As a secondary amine with two alkyl substituents (a methyl group and a 4-methylcyclohexylmethyl group), this compound is expected to be a moderately strong base. The pKa of the conjugate acid of a typical secondary amine is around 10-11. libretexts.org

Nucleophilicity , on the other hand, describes the ability of a compound to donate its electron pair to an electrophilic atom other than a proton, usually a carbon atom. While nucleophilicity often correlates with basicity, it is also highly sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The bulky 4-methylcyclohexyl group in this compound would create steric hindrance around the nitrogen atom. This steric bulk can reduce its nucleophilicity compared to less hindered secondary amines, as the approach to an electrophilic carbon center would be impeded. masterorganicchemistry.com This interplay between electronic effects, which enhance basicity, and steric effects, which can diminish nucleophilicity, is a key aspect of the reactivity of this compound.

Table 2: Comparison of Basicity and Factors Affecting Nucleophilicity

CompoundClassExpected pKaH (approx.)Steric HindranceRelative Nucleophilicity
AmmoniaPrimary Amine9.25LowLow
DiethylamineSecondary Amine10.9ModerateHigh
This compoundSecondary Amine~10.5-11.0HighModerate to High
TriethylamineTertiary Amine10.7HighModerate

This interactive table presents typical values and expected trends for amine basicity and nucleophilicity.

An extensive search of scholarly and scientific literature has yielded no specific theoretical and computational chemistry investigations focused on this compound. There are no available research articles, academic papers, or entries in computational chemistry databases that detail Density Functional Theory (DFT) studies, Ab Initio calculations, Natural Bond Orbital (NBO) analysis, or Molecular Dynamics (MD) simulations for this particular compound.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific content for the outlined sections and subsections. The foundational scientific data required to generate the requested content on "Advanced Theoretical and Computational Chemistry Investigations of this compound" does not appear to be present in the public domain.

Advanced Theoretical and Computational Chemistry Investigations of Methyl 4 Methylcyclohexyl Methyl Amine

Molecular Dynamics Simulations and Conformational Analysis

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of amines. In the case of secondary amines like Methyl[(4-methylcyclohexyl)methyl]amine, the nitrogen atom can act as a hydrogen bond acceptor, and the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. quora.com Computational chemistry provides powerful tools to investigate the nature and strength of these interactions.

Theoretical studies on analogous secondary amines have employed methods like Density Functional Theory (DFT) to characterize hydrogen-bonded networks. nih.govruc.dk These analyses can predict the geometry of hydrogen-bonded dimers or larger clusters, calculate the interaction energies, and analyze the vibrational frequency shifts associated with hydrogen bond formation. For instance, a computational study on hydrogen bonding in various secondary amines might involve optimizing the geometry of a dimer and calculating the binding energy, as illustrated in the hypothetical data below.

ParameterValue
Hydrogen Bond TypeN-H···N
Donor-Acceptor Distance (Å)2.9 - 3.2
Bond Angle (°)160 - 180
Calculated Binding Energy (kcal/mol)-2.5 to -4.0
N-H Stretching Frequency Shift (cm⁻¹)-50 to -100

This table presents typical ranges for hydrogen bonding parameters in secondary amines, derived from computational studies on analogous systems.

Furthermore, advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of hydrogen bonds, providing a deeper understanding of the nature of these interactions. scielo.br Such analyses have been applied to aminocyclohexanol derivatives to study intramolecular hydrogen bonds, which could also be relevant for certain conformers of this compound. scielo.brresearchgate.net

Reaction Mechanism Prediction and Transition State Locating

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating reaction pathways, researchers can gain detailed insights into how a reaction proceeds.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgfiveable.melibretexts.orgwikipedia.org For a chemical reaction, the PES provides a landscape of all possible geometric arrangements of the atoms involved, with valleys representing stable reactants, products, and intermediates, and mountain passes corresponding to transition states. fiveable.melibretexts.org

Computational methods, particularly quantum mechanical calculations, are used to calculate the energy for a series of molecular geometries to construct a PES. libretexts.orglibretexts.org For a reaction involving this compound, such as a nucleophilic substitution, the PES would be mapped by systematically changing key geometric parameters, like bond lengths and angles, and calculating the energy at each point. nih.govlibretexts.org

Once a transition state (a first-order saddle point on the PES) has been located, Intrinsic Reaction Coordinate (IRC) computations are performed to confirm that the transition state connects the intended reactants and products. researchgate.netmissouri.eduscm.com The IRC is the minimum energy path on the PES that leads downhill from the transition state to the reactant and product valleys. missouri.eduscm.com

An IRC calculation starts from the optimized geometry of the transition state and follows the steepest descent path in mass-weighted coordinates. missouri.edu This provides a clear depiction of the geometric changes that occur during the reaction. For example, in a hypothetical reaction of this compound, an IRC calculation would trace the pathway from the transition state to the separated reactants on one side and the final products on the other, confirming the proposed mechanism. researchgate.net

Computational methods are widely used to study catalyzed reactions, providing insights into the role of the catalyst in lowering the activation energy. nih.govnih.gov For reactions involving amines, such as reductive amination or transamidation, DFT calculations can be used to model the interaction of the reactants and the catalyst. nih.govnih.gov

These studies can elucidate the catalytic cycle by identifying and characterizing all intermediates and transition states. For instance, a computational study on a catalyzed reaction involving a secondary amine might reveal how the catalyst activates a substrate or stabilizes a transition state. nih.gov The calculated energy barriers for the catalyzed and uncatalyzed reactions can provide a quantitative measure of the catalyst's efficiency. The electrocatalytic synthesis of simple amines like methylamine (B109427) has also been investigated using computational approaches to understand the reaction mechanism and guide catalyst design. acs.orgacs.org

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to find a relationship between these descriptors and the observed reactivity. mdpi.com

For a series of secondary amines, including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction, for example, as nucleophiles. A large number of molecular descriptors can be calculated from the 3D structure of the molecules, including electronic, steric, and topological parameters. molssi.org

A hypothetical QSRR model for the reactivity of a series of secondary amines might take the following form:

log(k) = c₀ + c₁ * E_HOMO + c₂ * V_mol + c₃ * Q_N

Where:

log(k) is the logarithm of the reaction rate constant.

E_HOMO is the energy of the Highest Occupied Molecular Orbital (a measure of nucleophilicity).

V_mol is the molecular volume (a steric descriptor).

Q_N is the partial charge on the nitrogen atom (an electronic descriptor).

c₀, c₁, c₂, c₃ are coefficients determined by the statistical analysis.

The predictive power of the QSRR model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSRR model can be used to predict the reactivity of new, untested compounds.

DescriptorDescriptionTypical Value Range for Secondary Amines
E_HOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.0 to -5.0
Molecular Volume (ų)Van der Waals volume of the molecule100 - 200
Partial Charge on N (a.u.)Calculated charge on the nitrogen atom-0.4 to -0.6

This table presents examples of molecular descriptors that could be used in a QSRR study of secondary amines, along with hypothetical typical value ranges.

Sophisticated Analytical Methodologies for the Characterization and Detection of Methyl 4 Methylcyclohexyl Methyl Amine

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

To move past simple confirmation and achieve a detailed understanding of the molecule's architecture, a suite of advanced spectroscopic methods is employed. These techniques provide data on connectivity, spatial relationships, isotopic composition, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are required to piece together the complete molecular puzzle. science.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Methyl[(4-methylcyclohexyl)methyl]amine, a COSY spectrum would reveal correlations between adjacent protons on the cyclohexane (B81311) ring, allowing for the mapping of the ring's proton network. It would also show a crucial correlation between the proton on the C4 of the ring and the protons of the adjacent CH₂ group in the methylenecyclohexyl moiety, as well as with the C4-methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the N-methyl protons would show a cross-peak with the N-methyl carbon, and each proton on the cyclohexane ring would correlate to its respective carbon atom.

A cross-peak between the N-methyl protons and the methylene (B1212753) bridge carbon (–CH₂–).

Correlations from the methylene bridge protons (–CH₂–) to the C4 and adjacent carbons of the cyclohexane ring.

Correlations from the C4-methyl protons to the C4 carbon and its neighboring carbons on the ring.

These experiments, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's covalent structure.

Table 1: Predicted 2D NMR Correlations for this compound
Proton GroupExpected COSY Correlations (with Protons)Expected HSQC Correlation (with Carbon)Expected Key HMBC Correlations (with Carbons)
N-CH₃NoneN-CH₃N-CH₂-
N-CH₂-Cyclohexyl-H4N-CH₂-N-CH₃, Cyclohexyl-C4, Cyclohexyl-C3/C5
Cyclohexyl-H4N-CH₂-, Cyclohexyl-H3/H5, 4-CH₃Cyclohexyl-C4N-CH₂-, 4-CH₃, Cyclohexyl-C2/C6
4-CH₃Cyclohexyl-H44-CH₃Cyclohexyl-C4, Cyclohexyl-C3/C5

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₉H₁₉N) by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass.

Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak. The natural abundance of isotopes, particularly ¹³C (≈1.1%), results in an (M+1)•+ peak in the mass spectrum. HRMS can measure the mass difference between the monoisotopic peak (containing only ¹²C, ¹H, ¹⁴N) and the M+1 isotopologue with high accuracy, further confirming the elemental composition. nih.govuu.nl

Table 2: Theoretical HRMS Data for this compound (C₉H₁₉N)
Isotopologue FormulaIonTheoretical Exact Mass (Da)Relative Abundance (%)
¹²C₉¹H₁₉¹⁴N[M]⁺141.15175100.0
¹³C¹²C₈¹H₁₉¹⁴N[M+1]⁺142.155109.9
¹²C₉²H¹H₁₈¹⁴N[M+1]⁺142.158030.2
¹²C₉¹H₁₉¹⁵N[M+1]⁺142.148790.4

This compound possesses a stereocenter at the C4 position of the cyclohexane ring, meaning it can exist as enantiomers (for the trans isomer) or diastereomers (cis vs. trans). Determining the absolute configuration of a specific enantiomer is a significant challenge that cannot be addressed by techniques like NMR or standard MS. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique for this purpose. wikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. wikipedia.orgamericanlaboratory.com The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional stereochemical structure. The process for assigning the absolute configuration involves:

Experimental measurement of the VCD spectrum of the purified enantiomer.

Computational calculation of the theoretical VCD spectrum for one of the possible enantiomers (e.g., (1R, 4R)) using quantum mechanical methods like Density Functional Theory (DFT). nih.govnih.gov

Comparison of the experimental and calculated spectra. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration.

VCD offers a reliable alternative to X-ray crystallography, especially when the compound is an oil or difficult to crystallize. nih.gov

When a single, high-quality crystal of a compound can be obtained, single-crystal X-ray crystallography stands as the definitive method for determining its three-dimensional structure in the solid state. nih.gov For this compound, which is a liquid at room temperature, this would involve forming a crystalline salt with a suitable counter-ion (e.g., hydrochloride or tartrate).

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. This analysis yields a wealth of structural information, including:

Unambiguous bond connectivity.

Precise bond lengths and angles.

Torsional angles and molecular conformation (e.g., the chair conformation of the cyclohexane ring). nih.gov

Intermolecular interactions in the crystal packing.

Absolute configuration (when using a chiral salt or if the crystal is non-centrosymmetric).

The result is a detailed model of the molecule's structure frozen in the solid state, serving as the "gold standard" for structural validation. nih.gov

Chromatographic Method Development for Complex Mixture Analysis (Non-Clinical Matrices)

Analyzing this compound in complex, non-clinical matrices, such as environmental samples or chemical reaction mixtures, requires high-resolution separation techniques. Chromatography is the method of choice for isolating the target analyte from interfering substances.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. heraldopenaccess.us This parameter is critical in fields like asymmetric synthesis and pharmacology. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amines. uma.es

The method relies on a chiral stationary phase (CSP), which is a column packing material that is itself chiral. sigmaaldrich.com The two enantiomers of this compound will interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.

A typical chiral HPLC method development would involve:

Column Selection: Screening various CSPs, such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), which are effective for separating a wide range of chiral compounds. nih.gov

Mobile Phase Optimization: Adjusting the composition of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, to achieve optimal resolution and analysis time. wiley-vch.de

Detection: Using a standard UV detector, as the primary goal is to separate the enantiomers and measure their relative peak areas.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula:

ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] × 100

Table 3: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination
EnantiomerRetention Time (min)Peak AreaCalculated Enantiomeric Excess (%)
Enantiomer 111.2150,00087.5%
Enantiomer 212.510,000

Ultra-High Performance Liquid Chromatography (UHPLC) Method Optimization

The separation and quantification of this compound, a secondary aliphatic amine, by Ultra-High Performance Liquid Chromatography (UHPLC) necessitates careful method optimization to achieve high resolution, good peak shape, and short analysis times. The basic nature of the amine group requires specific considerations regarding the mobile phase composition and stationary phase chemistry to prevent peak tailing and ensure reproducible retention.

A common starting point for method development is reversed-phase chromatography using a C18 stationary phase. The optimization process typically involves the systematic evaluation of several key parameters:

Mobile Phase pH and Buffering: The retention of amines is highly dependent on the pH of the mobile phase. At a pH well below the pKa of the amine, the compound will be fully protonated, leading to strong interaction with residual silanols on the stationary phase and causing poor peak shape. Adjusting the mobile phase pH with additives like formic acid or trifluoroacetic acid (TFA) can improve peak symmetry. A pH of around 3 is often effective for protonating the amine and minimizing silanol (B1196071) interactions.

Organic Modifier: Acetonitrile is a common organic modifier used in reversed-phase UHPLC due to its low viscosity and UV transparency. The gradient profile, i.e., the rate of change in the concentration of the organic modifier, is optimized to ensure adequate retention of the target analyte while eluting it as a sharp, symmetrical peak in a reasonable timeframe.

Column Temperature: Elevating the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially improving peak efficiency. A typical range for optimization is 30-50°C.

The optimization process can be systematically studied by varying these parameters and observing the effects on retention time (t_R), peak asymmetry (A_s), and theoretical plates (N).

ParameterCondition 1t_R (min)A_sNCondition 2t_R (min)A_sN
Mobile Phase pH 0.1% Formic Acid (~pH 2.7)4.251.2150000.1% TFA (~pH 2.1)4.501.116500
Gradient Slope 5-95% ACN in 5 min3.801.4130005-95% ACN in 10 min5.601.217000
Temperature 30°C4.351.31450040°C4.101.215800
This table presents hypothetical data to illustrate the effects of parameter optimization on the UHPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, direct analysis of primary and secondary amines like this compound can be challenging due to their polarity and potential for interaction with active sites in the GC system, leading to poor peak shape and low response. To overcome these issues, derivatization is commonly employed.

Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety. This process improves chromatographic behavior and can also yield characteristic mass fragments that aid in structural confirmation. A common derivatizing agent for amines is Trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the secondary amine to form a stable trifluoroacetyl derivative.

The analytical workflow involves:

Derivatization: The sample containing this compound is mixed with TFAA and a suitable solvent, then heated to drive the reaction to completion.

GC Separation: The derivatized sample is injected into the GC, where the derivative is separated from other matrix components on a capillary column (e.g., a non-polar DB-5ms).

MS Detection: As the derivative elutes from the column, it is ionized (typically by electron ionization), and the resulting mass fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound.

CompoundDerivatizing AgentRetention Time (min)Key Mass Fragments (m/z)
This compoundNone--
N-Trifluoroacetyl-Methyl[(4-methylcyclohexyl)methyl]amineTrifluoroacetic anhydride (TFAA)12.8237 (M+), 140, 110, 97
This table presents hypothetical GC-MS data for the derivatized analyte, illustrating the expected outcome of the analysis.

Hyphenated Techniques for On-Line Monitoring and Process Analytical Technology (PAT)

LC-NMR and GC-IR Coupling

Hyphenated techniques that couple the high-resolution separation power of chromatography with the information-rich detection capabilities of spectroscopy are invaluable for the unambiguous characterization of compounds in complex mixtures. news-medical.netalwsci.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides an unparalleled ability to determine the complete structure of analytes post-separation. mdpi.comnih.gov In the context of this compound analysis, an LC-NMR system could be used to analyze a crude reaction mixture. After separation on an HPLC column, the eluent corresponding to a specific peak can be directed into the NMR spectrometer. news-medical.netresearchgate.net This allows for the acquisition of detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra, confirming the connectivity and stereochemistry of the target compound without the need for offline fraction collection and isolation. This is particularly useful for identifying process-related impurities or degradation products. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique. As analytes elute from the GC column, they pass through a light pipe in an FT-IR spectrometer, and a vapor-phase IR spectrum is obtained. GC-IR is highly effective for identifying functional groups and distinguishing between isomers that may have similar mass spectra. alwsci.com For this compound, GC-IR could confirm the presence of the N-H bond (if underivatized) and the characteristic C-H stretches of the cyclohexyl and methyl groups, providing orthogonal information to a mass spectrometer.

TechniqueApplication for this compound AnalysisKey Advantages
LC-NMR Unambiguous structure elucidation of the compound and related impurities in a synthesis mixture.Provides complete structural information (connectivity, stereochemistry); avoids manual isolation of peaks. mdpi.com
GC-IR Confirmatory identification based on functional groups; differentiation of isomers.Provides functional group information; complementary to MS data for structural confirmation. alwsci.com

Real-Time Reaction Monitoring via PAT Tools

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. rsc.orgdiscoveracs.org This approach enhances process understanding, improves efficiency, and ensures final product quality. americanpharmaceuticalreview.comresearchgate.net For a synthesis reaction producing this compound (e.g., via reductive amination of 4-methylcyclohexanecarboxaldehyde), PAT tools can provide critical kinetic and mechanistic data. nanalysis.com

Spectroscopy-based PAT tools are particularly well-suited for this purpose. An in-line Fourier Transform Infrared (FTIR) probe, for instance, can be inserted directly into the reaction vessel. By monitoring characteristic vibrational frequencies, it is possible to track the consumption of reactants and the formation of products and intermediates in real-time. For example, one could monitor the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of signals related to the amine product. This data allows for the precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reaction. americanpharmaceuticalreview.com

PAT ToolParameter MonitoredApplication in Synthesis
In-line FTIR Reactant/Product ConcentrationReal-time tracking of aldehyde consumption and amine formation to determine reaction kinetics and endpoint. americanpharmaceuticalreview.com
Raman Spectroscopy Molecular VibrationsNon-invasive monitoring of key species concentrations, complementary to FTIR. researchgate.net
On-line UHPLC Reaction ProfileAutomated sampling and analysis to track multiple components (reactants, intermediates, products, byproducts) simultaneously. discoveracs.org

Electrochemical Methods for Quantitative Analysis

Cyclic Voltammetry and Amperometry

Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative analysis of electroactive species, including aliphatic amines.

Cyclic Voltammetry (CV) is a technique used to probe the electrochemical behavior of a compound. Studies on aliphatic amines at glassy carbon electrodes have shown that secondary amines undergo an irreversible anodic oxidation. rsc.org When analyzing this compound, a CV scan would be expected to show a single, irreversible oxidation wave corresponding to the oxidation of the amine group. The peak potential of this wave provides qualitative information, while the peak current is proportional to the concentration of the amine, although CV is more commonly used for characterization than for quantification. The exact mechanism of oxidation for secondary amines is complex but is understood to involve the loss of an electron from the nitrogen atom. acs.org

Amperometry is a quantitative technique where a constant potential is applied to an electrode, and the resulting current is measured as a function of time or analyte concentration. osti.gov This method can be highly sensitive and is well-suited for use as a detector in flow systems, such as High-Performance Liquid Chromatography (HPLC). researchgate.net An amperometric detector set to a potential on the rising portion of the voltammetric wave of this compound would generate a current signal directly proportional to the amount of the amine eluting from the column. A calibration curve can be constructed by plotting the amperometric response against a series of known concentrations, allowing for the precise quantification of the compound in unknown samples. sci-hub.se

TechniquePrincipleInformation Obtained
Cyclic Voltammetry Potential is swept and current is measured.Characterization of redox behavior (e.g., oxidation potential); irreversible oxidation of the secondary amine. rsc.org
Amperometry A constant potential is applied and current is measured.Quantitative determination of analyte concentration; high sensitivity. osti.gov

Sensor Development for Environmental Monitoring (Non-Biological)

The development of sophisticated analytical methodologies for the in-situ, real-time environmental monitoring of chemical contaminants is a significant area of research. For the compound this compound, while dedicated non-biological sensors are not extensively documented in publicly available literature, the principles of chemosensing for aliphatic and secondary amines provide a strong foundation for creating such devices. Progress in this field centers on adapting established sensor platforms to achieve the necessary selectivity and sensitivity for this specific molecule in complex environmental matrices like water and air.

The primary strategies for detecting secondary amines such as this compound involve optical and electrochemical transduction methods. These approaches rely on specific chemical interactions between the amine's functional group and a chemoresponsive material.

Optical Chemosensors

Optical sensors translate a chemical interaction into a measurable change in light, such as color (colorimetric) or fluorescence (fluorometric). These sensors are particularly advantageous for environmental monitoring due to their potential for high sensitivity, rapid response, and the possibility of visual detection. mdpi.commdpi.com

Fluorescent Sensors: Fluorescent chemosensors offer exceptionally high sensitivity, often capable of detecting trace amounts of an analyte. rsc.org The sensing mechanism typically involves a process where the analyte interacts with a fluorophore, causing a change in its fluorescence intensity ("turn-on" or "turn-off" response) or a shift in its emission wavelength. researchgate.net For amines, mechanisms can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the disruption of aggregates. Given the structure of this compound, a potential strategy involves designing a sensor where the lone pair of electrons on the nitrogen atom quenches the fluorescence of a nearby fluorophore. Upon protonation or specific binding of the amine, this quenching effect is inhibited, leading to a "turn-on" fluorescent signal.

The table below summarizes research findings on optical sensors for compounds analogous to this compound, illustrating the potential performance characteristics.

Sensor TypeTarget Analyte(s)Sensing PrincipleDetection LimitMatrix
Colorimetric ArrayDicyclohexylamine & other VOCsChemoresponsive Dyes (Acid-Base, Solvatochromism)ppm levelsVapor
Fluorescent SensorAliphatic Primary Amines (e.g., n-butylamine)Vapoluminescence (Analyte-induced change in emission)ppb levelsVapor
ChemiluminescenceShort-chain Aliphatic AminesPost-column reaction with peroxyoxalate0.15 - 0.9 µg/LWater

Electrochemical Sensors

Electrochemical sensors provide another robust platform for environmental monitoring, converting the chemical interaction with the analyte into an electrical signal (e.g., current, potential, or impedance). mdpi.comresearchgate.net These devices are known for their high sensitivity, potential for miniaturization, and low power requirements. rsc.org

Chemiresistive Sensors: In this approach, the target analyte adsorbs onto a semiconducting material, altering its electrical resistance. Materials such as metal oxide semiconductors, carbon nanotubes, and conducting polymers are commonly employed. acs.org For an amine, which is an electron-donating species, adsorption onto a p-type semiconductor would lead to a decrease in charge carriers (holes), thereby increasing the material's resistance. Conversely, adsorption onto an n-type semiconductor would increase charge carriers (electrons), decreasing resistance. The development of novel composite materials, such as polymer-nanoparticle hybrids, can enhance both the sensitivity and selectivity towards specific amines.

Voltammetric Sensors: These sensors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. While direct oxidation of simple aliphatic amines often requires high potentials, chemically modified electrodes (CMEs) can facilitate this process at lower potentials, improving sensitivity and selectivity. The electrode surface can be modified with catalysts or specific recognition elements that selectively bind the amine, pre-concentrating it at the surface and promoting its electrochemical reaction. For example, electrodes modified with conductive polymers or metal-organic frameworks (MOFs) could be designed to have an affinity for the cyclohexyl group or the secondary amine functionality of the target molecule. researchgate.net

The following table presents data from studies on electrochemical sensors for related amine compounds, highlighting the feasibility of this approach for environmental detection.

Sensor TypeTarget Analyte(s)Electrode Material / Sensing LayerDetection LimitMatrix
ChemiresistiveTrimethylamine (TMA), Biogenic AminesTerthiophene derivative film22 ppm (for TMA)Vapor
ChemiresistiveAmmonia (B1221849), Volatile AminesCerium-doped Titanium Dioxide (Ce-TiO₂)< 5 ppmVapor
VoltammetricHistamineGlassy carbon with MWCNTs & Ag-AgO₂ nanoparticles0.18 µMAqueous

Exploration of Methyl 4 Methylcyclohexyl Methyl Amine in Advanced Materials and Catalytic Applications

Role in Polymer Science and Materials Engineering

Methyl[(4-methylcyclohexyl)methyl]amine, a secondary amine with a cycloaliphatic structure, possesses reactive sites that suggest its potential utility in various aspects of polymer science and materials engineering. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature as a secondary cycloaliphatic amine allows for informed speculation on its plausible roles as a monomer or initiator in specific polymerization reactions, a cross-linking agent in the formation of polymer networks, and as a modifier for surface functionalization.

Monomer or Initiator in Polymerization Reactions

The utility of amines as monomers is well-established in the synthesis of polymers such as polyamides and polyimides. nih.gov These reactions, however, typically involve primary amines. Secondary amines, like this compound, are generally not employed as primary monomers in traditional step-growth polymerization due to their monofunctional nature in this context, which would lead to chain termination rather than propagation.

However, the reactivity of the N-H bond in secondary amines allows them to act as initiators or co-initiators in certain types of polymerization. For instance, amines can initiate the ring-opening polymerization of some cyclic esters. sigmaaldrich.com While tertiary amines are often noted for this purpose, secondary amines can also participate, particularly in catalyzed systems. sigmaaldrich.com The lone pair of electrons on the nitrogen atom can also play a role in initiating polymerization under specific conditions. Furthermore, secondary amines have been investigated as chain transfer agents in free-radical polymerization. scispace.com In this role, they can control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. scispace.com The chain transfer activity of secondary amines is generally greater than that of primary amines due to the reactivity of the N-H bond. scispace.com

Potential Role in Polymerization Reactive Site General Mechanism Outcome
Co-initiator (e.g., Ring-Opening Polymerization)N-H bond, Nitrogen lone pairNucleophilic attack on a monomerInitiation of a polymer chain
Chain Transfer Agent (Radical Polymerization)N-H bondHydrogen atom transfer to a growing radical chainControl of polymer molecular weight

Cross-Linking Agent in Polymer Network Formation

One of the most significant potential applications for a secondary cycloaliphatic amine like this compound is as a cross-linking or curing agent for thermosetting polymers, most notably epoxy resins. rsc.orgcuni.cz The reaction between the amine's active hydrogen and the epoxide group of the resin forms a stable covalent bond, leading to a three-dimensional cross-linked network. epochemie.com This network structure is responsible for the desirable properties of cured epoxy resins, such as high mechanical strength, thermal stability, and chemical resistance. bohrium.com

Cycloaliphatic amines, in particular, are known to impart specific advantages as curing agents. rsc.org They generally offer a good balance of properties, including good film hardness, high gloss, and excellent chemical and mechanical properties, especially when heat-cured. bohrium.com The rigid cycloaliphatic structure can contribute to a higher glass transition temperature (Tg) and improved thermal performance of the cured epoxy system compared to linear aliphatic amines. rsc.org

The reaction of a secondary amine with an epoxy group proceeds at a generally slower rate than that of a primary amine. rsc.org This can be advantageous in providing a longer pot life for the epoxy formulation, allowing for more processing time.

Table Illustrating General Properties of Amine Curing Agents for Epoxy Resins

Amine Type General Reactivity Typical Curing Conditions Key Properties Imparted to Cured Epoxy
Linear Aliphatic Amines High Room Temperature Good mechanical properties, can be brittle
Cycloaliphatic Amines Moderate Room Temperature or Heat Cured Good chemical resistance, high gloss, good mechanical strength, good thermal stability

Modifiers for Surface Functionalization

The amine group of this compound provides a reactive handle for the chemical modification of polymer surfaces. Surface functionalization is crucial for tailoring the surface properties of materials to enhance adhesion, biocompatibility, or other specific functionalities without altering the bulk properties of the polymer. mdpi.com

One common strategy for surface modification is "grafting to," where pre-formed polymer chains with reactive end groups are attached to a functionalized surface. A surface could be pre-treated to introduce functionalities that are reactive towards the amine group. Conversely, in a "grafting from" approach, the amine groups can be immobilized on a surface and then used to initiate polymerization from the surface.

The aminolysis technique, which uses amines to introduce new functional groups onto a polymer surface, is another relevant method. For instance, the reaction of amines with the ester groups on the surface of polymers like poly(methyl methacrylate) (PMMA) can introduce amine functionalities. These newly introduced amine groups can then be used for further reactions, such as the immobilization of biomolecules. The cycloaliphatic nature of this compound could also influence the packing and conformation of the molecules on the surface, potentially affecting the surface energy and wettability.

Applications in Heterogeneous and Homogeneous Catalysis

The structural features of this compound, namely the presence of a secondary amine and a cycloaliphatic ring, suggest its potential as a ligand or scaffold in both heterogeneous and homogeneous catalysis.

Ligand Design in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers in MOFs is a key strategy for tuning their properties for specific applications, such as gas storage, separation, and catalysis.

Amine-functionalized MOFs have garnered significant attention, particularly for applications involving CO2 capture, due to the favorable interactions between the basic amine groups and acidic CO2 molecules. While primary amines are often used for this purpose, secondary amines can also be incorporated into the MOF structure, either through post-synthetic modification or by using amine-containing linkers during synthesis. The incorporation of an amine group, such as the one in this compound, into a MOF linker could enhance its catalytic activity by providing basic sites or by acting as a coordination site for metal catalysts. The cycloaliphatic group could also influence the pore size and shape of the MOF, which are critical factors in catalysis.

Chiral Scaffolds for Asymmetric Catalysis

Chiral amines are of paramount importance in asymmetric synthesis, where they can act as chiral catalysts, ligands for metal catalysts, or chiral resolving agents. scispace.com The presence of a stereocenter in the 4-methylcyclohexyl group of this compound makes it a chiral molecule. This inherent chirality suggests its potential use as a chiral scaffold in asymmetric catalysis.

Secondary amines have been successfully employed as N-sources in direct catalytic asymmetric reductive amination to produce chiral tertiary amines. nih.govrsc.org Chiral secondary amines can also serve as valuable building blocks for the synthesis of more complex chiral ligands, such as phosphoramidites, which are used in highly enantioselective catalytic reactions. scispace.com The specific steric and electronic properties conferred by the 4-methylcyclohexyl and methyl groups would influence the stereochemical outcome of the catalyzed reaction. The development of new chiral ligands and catalysts is a continuous effort in organic synthesis, and molecules like this compound could serve as a platform for the design of novel chiral catalysts.

Catalytic Performance in Organic Transformations (e.g., Coupling Reactions)

There is currently no publicly available research detailing the catalytic performance of this compound in organic transformations such as coupling reactions. The catalytic activity of amines in reactions like Suzuki, Heck, or Sonogashira coupling is often dependent on their ability to act as ligands for transition metal catalysts, influencing their solubility, stability, and reactivity. The specific steric and electronic properties of this compound, featuring a secondary amine with a methyl group and a 4-methylcyclohexylmethyl substituent, could theoretically be explored for such purposes. However, without experimental data, any discussion on its catalytic efficacy, potential yields, and substrate scope remains purely speculative.

Advanced Separations and Adsorption Technologies

The application of specific amine compounds in separation and adsorption technologies is a burgeoning field of research. However, direct studies involving this compound are not found in the available scientific literature.

Design of Adsorbent Materials for Gas Capture

Amine-functionalized materials are widely investigated for their potential in capturing acidic gases like carbon dioxide (CO2) due to the acid-base interactions between the amine groups and the gas molecules. The performance of such adsorbents is influenced by factors like the amine loading, the basicity of the amine, and the porous structure of the support material.

While the fundamental principles of amine-based gas capture are well-established, there are no specific studies that have utilized this compound for this purpose. Research in this area typically focuses on grafting various amines onto solid supports like silica, alumina, or metal-organic frameworks (MOFs). The choice of amine is critical, and researchers often explore a range of primary, secondary, and tertiary amines to optimize CO2 adsorption capacity and selectivity. Without dedicated research, the specific CO2 adsorption capacity, selectivity against other gases (like nitrogen), and the regeneration stability of a material functionalized with this compound cannot be determined.

Renewable Energy and Energy Storage Applications

The exploration of novel materials for renewable energy and energy storage is a critical area of modern research. While various organic compounds are being investigated for these applications, there is no documented use of this compound in these fields.

Electrolyte Components in Batteries or Fuel Cells (If Applicable)

In the context of batteries, organic molecules can sometimes be used as electrolyte additives to improve performance, for instance, by enhancing the stability of the solid-electrolyte interphase (SEI) on the electrodes. For fuel cells, certain amine-containing polymers are used as proton exchange membranes. However, there is no research to suggest that this compound has been considered or tested for either of these applications. Its electrochemical stability, ionic conductivity when part of an electrolyte system, and its ability to facilitate proton transport are all unknown.

Photocatalytic Roles in Energy Conversion

Photocatalysis often involves a semiconductor material that absorbs light to generate electron-hole pairs, which then drive chemical reactions. Organic molecules can sometimes act as co-catalysts or sacrificial agents in these processes. Amines, for instance, can serve as electron donors. The potential for this compound to participate in photocatalytic reactions, such as hydrogen production or CO2 reduction, has not been investigated. Its redox properties and its stability under photocatalytic conditions would need to be determined through dedicated experimental studies.

Environmental Transformation and Degradation Pathways of Methyl 4 Methylcyclohexyl Methyl Amine

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation by microorganisms is expected to be a primary pathway for the removal of Methyl[(4-methylcyclohexyl)methyl]amine from soil and water environments.

While specific studies on this compound are not available, research on the biodegradation of cyclohexylamine (B46788) provides a strong model for its likely fate. nih.govsci-hub.ru Several bacterial strains, including Brevibacterium oxydans and Pseudomonas plecoglossicida, have been shown to utilize cyclohexylamine as a sole source of carbon and nitrogen. sci-hub.ruresearchgate.net

The primary step in the microbial degradation of cyclohexylamine is oxidative deamination, catalyzed by an amine oxidase enzyme. nih.govresearchgate.net This reaction removes the amino group, converting the cyclohexane (B81311) ring into cyclohexanone (B45756) and releasing ammonia (B1221849). nih.goviwaponline.com It is highly probable that this compound undergoes a similar initial transformation, where the secondary amine is cleaved to produce 4-methylcyclohexanone (B47639) and methylamine (B109427).

Following the initial cleavage, the resulting 4-methylcyclohexanone would likely enter a degradation pathway similar to that of cyclohexanone. This involves a monooxygenase-catalyzed Baeyer-Villiger oxidation, which opens the aliphatic ring to form a lactone (e.g., 5-methyl-oxepan-2-one). nih.gov This lactone is then hydrolyzed to a linear carboxylic acid, which can be further metabolized through standard biochemical pathways like beta-oxidation, ultimately leading to mineralization (conversion to CO₂ and water). nih.govresearchgate.net The methylamine produced would serve as a source of nitrogen and carbon for the microorganisms. nih.gov

Based on the predicted microbial degradation pathway, a series of intermediate and final biodegradation products can be hypothesized.

Table 3: Predicted Biodegradation Products of this compound

Degradation Step Predicted Intermediate Products Final Mineralization Products
Initial Oxidative Deamination 4-Methylcyclohexanone, Methylamine -
Ring Cleavage (Baeyer-Villiger Oxidation) 5-Methyl-oxepan-2-one (a lactone) -

Enzyme-Mediated Transformations

While no specific enzymatic transformation studies on this compound have been identified, the compound's structure suggests several potential metabolic pathways mediated by microbial enzymes. As a secondary amine, it could be susceptible to enzymatic oxidation, dealkylation, or deamination. Microorganisms in soil and water environments possess a diverse array of enzymes, such as monooxygenases and dehydrogenases, that could potentially metabolize this compound.

The N-methyl group could be a target for enzymatic demethylation, a common detoxification pathway. Additionally, the cyclohexyl ring might undergo hydroxylation followed by ring cleavage, although such processes are generally slower for alicyclic structures compared to aromatic ones. The presence of the methyl group on the cyclohexane ring could also influence the rate and position of enzymatic attack. Without experimental data, the specific enzymes, microbial species, and resulting metabolites remain speculative.

Remediation Strategies for Environmental Contamination (If Applicable)

Should contamination with this compound occur, several remediation strategies could be considered, though their efficacy would need to be experimentally verified.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include ozonation, UV/H2O2, and Fenton processes. For this compound, AOPs could potentially break down the molecule, leading to its mineralization into carbon dioxide, water, and inorganic nitrogen. The effectiveness of AOPs would depend on factors such as pH, temperature, and the presence of other organic matter.

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants. While no specific microorganisms have been identified that can degrade this compound, the general biodegradability of some amines suggests that this could be a viable remediation strategy. researchgate.net A bioremediation approach would likely involve identifying and enriching for microbial consortia from a contaminated site that can utilize the compound as a source of carbon and nitrogen. The process could be enhanced through the addition of nutrients and optimization of environmental conditions (e.g., aeration, pH). The biodegradability of secondary amines can be variable, and the cyclic structure of this compound might pose a challenge for microbial degradation. researchgate.net

Future Research Directions and Emerging Paradigms for Methyl 4 Methylcyclohexyl Methyl Amine Research

The exploration of Methyl[(4-methylcyclohexyl)methyl]amine and its derivatives is poised to accelerate with the adoption of cutting-edge technologies and interdisciplinary approaches. Future research will likely pivot from traditional exploratory synthesis to a more predictive and sustainable model, integrating computational tools, automation, and advanced materials science. These emerging paradigms promise to unlock the full potential of this chemical scaffold, enabling the rational design of novel molecules and materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for Methyl[(4-methylcyclohexyl)methyl]amine, and how can reaction conditions be optimized for yield and purity?

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the methyl and cyclohexyl substituents. For stereochemical analysis of the 4-methylcyclohexyl group, employ NOESY to distinguish cis and trans isomers. GC-MS and HPLC (C18 column, acetonitrile/water gradient) validate purity. X-ray crystallography resolves absolute configuration if crystalline derivatives are synthesized .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N2/Ar) at 2–8°C. Avoid contact with strong acids , oxidizing agents (e.g., peroxides), and mercury , which can catalyze decomposition. Use PPE (gloves, goggles) and fume hoods during handling due to potential amine volatility and irritancy .

Advanced Research Questions

Q. How do the cis and trans isomers of the 4-methylcyclohexyl group influence biological activity or reaction kinetics?

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., GPCRs or enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cannabinoid receptors or cytochrome P450 2D6). Validate predictions with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA). Cross-reference with experimental data from SPR or ITC .

Q. How can metabolic pathways and toxicity profiles be systematically evaluated?

  • Methodological Answer : Use hepatocyte microsomes (human/rat) for phase I/II metabolism studies (LC-MS/MS detection). Assess acute toxicity via LD50 assays (OECD 423 guidelines) and genotoxicity via Ames test (TA98/TA100 strains). Chronic toxicity requires 28-day repeated dose studies in rodents .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting cell viability data)?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media). Use multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., isomer ratios, solvent residues). Cross-validate with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Methodological Challenges and Solutions

  • Isomer Separation : Use dynamic kinetic resolution with chiral catalysts (e.g., Ru-BINAP complexes) to favor desired stereoisomers .
  • Scale-Up Synthesis : Optimize continuous flow systems to reduce side reactions and improve heat dissipation .
  • Data Reproducibility : Implement QC/QA protocols (e.g., batch-specific NMR/LC-MS profiling) and share raw data via repositories like PubChem or Zenodo .

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